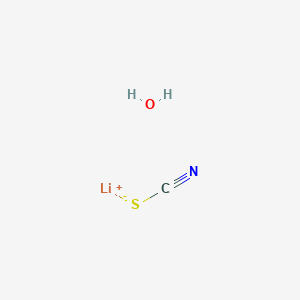
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester, also known as procaine ethyl ester, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1905 by a German chemist named Alfred Einhorn. Since then, it has been widely used in the medical field due to its ability to provide effective pain relief without causing significant side effects.
Mecanismo De Acción
Procaine ethyl ester works by blocking the transmission of nerve impulses from the site of application to the brain. It does this by inhibiting the function of sodium channels in nerve cells, which prevents the cells from transmitting signals. This results in a loss of sensation in the affected area.
Efectos Bioquímicos Y Fisiológicos
Procaine ethyl ester has been shown to have a low toxicity profile and is generally well-tolerated by patients. It is rapidly metabolized in the liver and excreted in the urine. It has been shown to have a short duration of action, typically lasting between 30 minutes to 2 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Procaine ethyl ester has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it has a low toxicity profile and is well-tolerated by animals. However, its short duration of action may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester ethyl ester. One area of interest is its potential use in treating neuropathic pain, which is a type of chronic pain that is often difficult to manage with traditional pain relievers. Additionally, it may have potential as a treatment for certain types of cancer. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
Procaine ethyl ester can be synthesized through the esterification of 4-ethoxybenzoic acid with 2-(isopropylamino)ethanol in the presence of a catalyst. The reaction yields a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Procaine ethyl ester has been extensively studied for its use as a local anesthetic in medical procedures. It is commonly used in dental procedures, minor surgeries, and as a pain reliever during childbirth. Additionally, it has been studied for its potential use in treating certain types of cancer and as a treatment for neuropathic pain.
Propiedades
Número CAS |
123354-93-8 |
|---|---|
Nombre del producto |
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester |
Fórmula molecular |
C14H21NO3 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
2-(propan-2-ylamino)ethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-17-13-7-5-12(6-8-13)14(16)18-10-9-15-11(2)3/h5-8,11,15H,4,9-10H2,1-3H3 |
Clave InChI |
IHSIQLCMWPVNCC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCNC(C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OCCNC(C)C |
Otros números CAS |
123354-93-8 |
Sinónimos |
4-ethoxybenzoic acid 2-(isopropylamino)ethyl ester EBZ-IPAE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)



![[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride](/img/structure/B40145.png)
![3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B40148.png)






